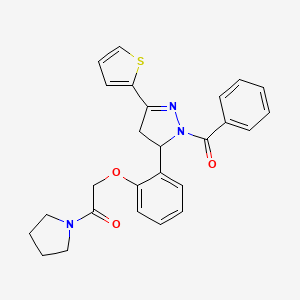

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of benzoyl, thiophene, pyrazole, phenoxy, and pyrrolidinyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the benzoyl and thiophene groups. The phenoxy and pyrrolidinyl groups are then added through coupling reactions. Specific reagents and conditions, such as the use of lutidine and TBTU as coupling agents, are employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Key Chemical Reactions

The compound participates in reactions characteristic of its functional groups:

Reaction Mechanisms and Selectivity

-

Pyrazole Cyclization : Acid- or base-catalyzed Claisen-Schmidt condensation forms chalcones, which cyclize with hydrazine to yield dihydropyrazoles. Microwave irradiation enhances reaction efficiency (yields >75%) .

-

Electrophilic Aromatic Substitution : The thiophene ring undergoes regioselective substitution (e.g., nitration at the 5-position) due to electron-donating effects of sulfur .

-

Solvent Effects : Ethanol and dichloromethane are preferred for polar intermediates, while DMF facilitates SN2 reactions .

Stability and Reactivity Insights

-

Thermal Stability : Decomposition observed above 250°C, likely due to cleavage of the pyrrolidinyl-ethanone bond .

-

pH Sensitivity : The pyrazole ring is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH >2M).

-

Electrochemical Behavior : Cyclic voltammetry shows reduction potentials at −500 mV (nitro groups) and −1,400 mV (heterocyclic moieties), indicating redox-active sites .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research has shown that pyrazoline derivatives, similar to the compound , exhibit significant activity against viruses such as the West Nile Virus (WNV). These compounds were identified through high-throughput screening techniques and demonstrated inhibition of viral RNA synthesis, suggesting their efficacy as antiviral agents targeting viral replication mechanisms .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies indicate that compounds with similar structures possess excellent antioxidant and anti-inflammatory properties. These effects are crucial for developing treatments for conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases .

Anticancer Activity

The thiophene moiety in the compound is known for its role as a pharmacophore in several anticancer agents. Research indicates that thiophene-containing compounds can exhibit marked chemotherapeutic activities, including anticancer effects. The structural characteristics of the compound may contribute to its potential effectiveness against various cancer cell lines .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions, often starting from readily available precursors. For instance, derivatives of thiophenes and pyrazoles are synthesized through condensation reactions followed by functional group modifications. The characterization of these compounds is performed using techniques such as NMR spectroscopy and X-ray diffraction to elucidate their crystal structures and confirm molecular integrity .

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives, where one compound showed significant analgesic properties compared to reference medications. This indicates the therapeutic potential of structurally related compounds in pain management .

Nonlinear Optical Properties

The compound's unique molecular structure may also lend itself to applications in material science, particularly in nonlinear optics. Compounds with similar structures have been studied for their nonlinear optical (NLO) properties, which are essential for developing advanced photonic devices .

Density Functional Theory (DFT) Analysis

Computational methods such as DFT have been employed to predict the electronic properties of similar pyrazole derivatives. These studies help in understanding charge distributions, frontier orbital energies, and reactivity patterns, which are vital for designing new compounds with enhanced biological activity .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiophene derivatives: Known for their antimicrobial and anticancer properties.

Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.

Indole derivatives: Investigated for their anti-inflammatory and analgesic effects.

Uniqueness

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone , with CAS number 871318-94-4, represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O3S, with a molecular weight of 459.6 g/mol. The structure features a complex arrangement that includes a benzoyl group, thiophene moiety, and a pyrrolidine ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds often range from 2.50 to 20 µg/mL, highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 5 | E. coli |

| Compound B | 10 | S. aureus |

| Target Compound (this study) | TBD | TBD |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that the compound could be beneficial in treating inflammatory diseases.

3. Antiviral Activity

Recent studies have identified pyrazole derivatives as potential antiviral agents against flaviviruses, including West Nile Virus (WNV). The mechanism appears to involve the inhibition of viral RNA synthesis, implicating targets such as RNA polymerase . The compound's structural features may enhance its efficacy against viral infections.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

- Selvam et al. synthesized a series of pyrazole derivatives and tested them against carrageenan-induced edema in mice, finding promising anti-inflammatory effects comparable to indomethacin .

- Burguete et al. explored antibacterial activity and found that modifications in the amide linkage significantly influenced antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity: Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

- RNA Synthesis Inhibition: As noted in antiviral studies, the compound may target viral replication processes by inhibiting RNA synthesis.

Propriétés

IUPAC Name |

2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXFAURRBQMDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.